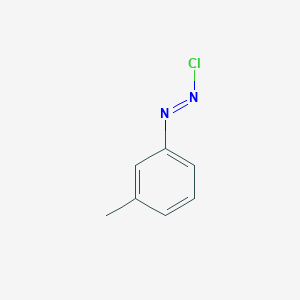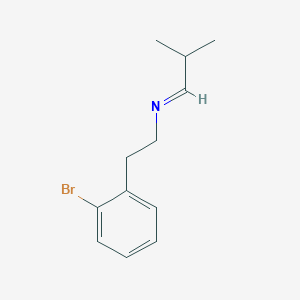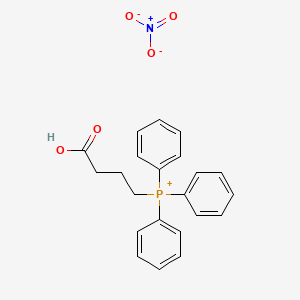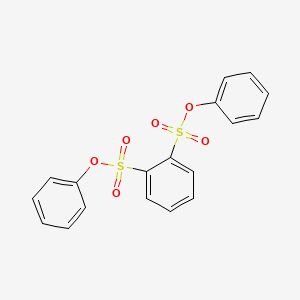![molecular formula C17H14N2O B12552663 5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one CAS No. 163126-76-9](/img/structure/B12552663.png)
5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one is a heterocyclic compound that belongs to the indoloquinoline family This compound is of significant interest due to its unique structural features and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-3-formyloxindole with phenylhydrazines . This reaction typically requires the presence of an acid catalyst, such as hydrochloric acid, and is carried out under reflux conditions in solvents like glacial acetic acid . The reaction proceeds through the formation of hydrazones, which then undergo cyclization to form the indoloquinoline core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives with varying degrees of oxidation.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Functionalized indoloquinolines with diverse substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, such as kinases, by binding to their active sites . This binding disrupts the normal function of the enzyme, leading to downstream effects on cellular processes. The compound’s ability to interact with multiple targets makes it a versatile scaffold for drug development.
Comparison with Similar Compounds
Similar Compounds
5,7-Dihydro-6H-indolo[2,3-c]quinolin-6-one: Lacks the dimethyl groups, which may affect its biological activity and chemical reactivity.
5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one: A structural isomer with different substitution patterns on the indole ring.
Uniqueness
5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one is unique due to the presence of dimethyl groups at positions 5 and 7. These groups can influence the compound’s electronic properties, steric hindrance, and overall reactivity. This uniqueness makes it a valuable scaffold for the design of novel bioactive molecules with potentially enhanced properties.
Properties
CAS No. |
163126-76-9 |
|---|---|
Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
5,7-dimethylindolo[2,3-c]quinolin-6-one |
InChI |
InChI=1S/C17H14N2O/c1-18-13-9-5-3-7-11(13)15-12-8-4-6-10-14(12)19(2)17(20)16(15)18/h3-10H,1-2H3 |
InChI Key |
GJQLUXOSAAKZGH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)N(C4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(Oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine](/img/structure/B12552580.png)
![Oxalic acid;1,3,8-trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12552581.png)
![3-[Bis(2-chloroethyl)aminomethyl]-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12552589.png)
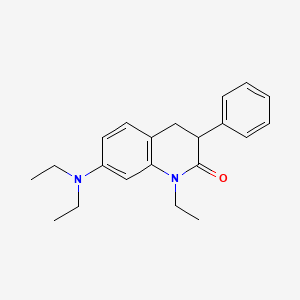
![Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl-](/img/structure/B12552601.png)

![N-[1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B12552622.png)
![(E)-1-(4-Methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]methanimine](/img/structure/B12552624.png)
